molecular formula C21H28N4O4 B5615613 2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-[2-(1-methyl-1H-imidazol-2-yl)ethyl]benzamide

2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-[2-(1-methyl-1H-imidazol-2-yl)ethyl]benzamide

Cat. No. B5615613
M. Wt: 400.5 g/mol
InChI Key: ZDGDTEPUTAMJMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-[2-(1-methyl-1H-imidazol-2-yl)ethyl]benzamide often involves complex reactions to introduce specific functional groups that affect their bioactivity. For instance, Park et al. (2014) explored novel heteroaryl-containing benzamide derivatives, synthesized and screened for glucokinase activity, showing the complexity of synthesis routes in creating potent compounds with significant biological activity (Park et al., 2014).

Molecular Structure Analysis

The molecular structure of such compounds is crucial in determining their interaction with biological targets. Studies like those by Demir et al. (2015), which analyzed the structure of a novel benzamide derivative using X-ray diffraction and DFT calculations, highlight the importance of molecular geometry, electronic properties, and reactivity in the compound's pharmacological potential (Demir et al., 2015).

Chemical Reactions and Properties

Compounds in this category undergo various chemical reactions that modify their structure and, consequently, their chemical properties. The synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives by Mohamed (2021) illustrates the diversity of reactions these compounds can undergo, affecting their biological activity and stability (Mohamed, 2021).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are fundamental for the compound's application in drug formulation and delivery. Research by Richter et al. (2023) on the crystal and molecular structures of related compounds provides insights into how these properties can be optimized for therapeutic use (Richter et al., 2023).

Future Directions

Future research on this compound could involve synthesizing it and studying its physical and chemical properties, as well as testing it for biological activity. If it shows promising activity, it could be further optimized and potentially developed into a new drug .

properties

IUPAC Name

2-(1-acetylpiperidin-4-yl)oxy-5-methoxy-N-[2-(1-methylimidazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4/c1-15(26)25-11-7-16(8-12-25)29-19-5-4-17(28-3)14-18(19)21(27)23-9-6-20-22-10-13-24(20)2/h4-5,10,13-14,16H,6-9,11-12H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGDTEPUTAMJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)OC)C(=O)NCCC3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-[2-(1-methyl-1H-imidazol-2-yl)ethyl]benzamide

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